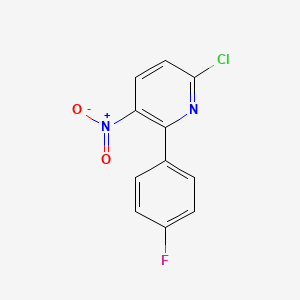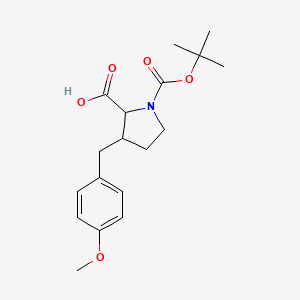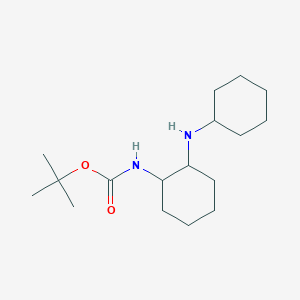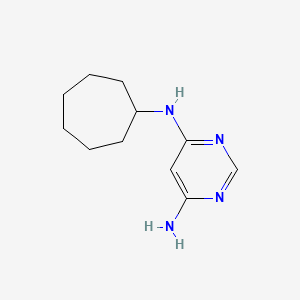
6-Chloro-2-(4-fluorophenyl)-3-nitropyridine
Descripción general
Descripción
6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with a chlorine atom at the 6-position, a fluorophenyl group at the 2-position, and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chlorination of the pyridine ring at the 6-position can be carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Coupling Reaction: The coupling of the 4-fluorophenyl group to the 2-position of the pyridine ring can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involving a boronic acid derivative of the fluorophenyl group and a halogenated pyridine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(4-fluorophenyl)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Reduction: 6-Chloro-2-(4-fluorophenyl)-3-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the fluorophenyl group.
Aplicaciones Científicas De Investigación
6-Chloro-2-(4-fluorophenyl)-3-nitropyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is utilized in the study of biological pathways and molecular interactions, particularly in the design of probes and inhibitors for specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity. The fluorophenyl group can enhance binding affinity and selectivity for specific targets, while the chlorine atom can influence the compound’s metabolic stability and pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-phenyl-3-nitropyridine: Lacks the fluorine substitution on the phenyl ring, which may affect its biological activity and chemical reactivity.
2-(4-Fluorophenyl)-3-nitropyridine: Lacks the chlorine substitution at the 6-position, which can influence its pharmacokinetic properties and metabolic stability.
6-Chloro-3-nitropyridine:
Uniqueness
6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is unique due to the presence of both the chlorine and fluorophenyl substitutions, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s binding affinity, selectivity, and metabolic stability, making it a valuable scaffold for drug discovery and development.
Propiedades
IUPAC Name |
6-chloro-2-(4-fluorophenyl)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O2/c12-10-6-5-9(15(16)17)11(14-10)7-1-3-8(13)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNRYBDXVQWJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)










![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)
